Cas no 1823343-86-7 (5-Iodo-6-methoxypicolinic acid)

5-Iodo-6-methoxypicolinic acid 化学的及び物理的性質
名前と識別子
-
- 5-Iodo-6-methoxypicolinic acid
-
- インチ: 1S/C7H6INO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11)
- InChIKey: VUXFHQPPWBILMF-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(=O)O)N=C1OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 176
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 59.4
5-Iodo-6-methoxypicolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM278363-1g |
5-Iodo-6-methoxypicolinic acid |
1823343-86-7 | 95% | 1g |
$644 | 2022-06-12 | |
Chemenu | CM278363-1g |
5-Iodo-6-methoxypicolinic acid |
1823343-86-7 | 95% | 1g |
$608 | 2021-08-18 |
5-Iodo-6-methoxypicolinic acid 関連文献
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
9. Back matter
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
5-Iodo-6-methoxypicolinic acidに関する追加情報
Introduction to 5-Iodo-6-methoxypicolinic Acid (CAS No. 1823343-86-7)
5-Iodo-6-methoxypicolinic acid (CAS No. 1823343-86-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of picolinic acids, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
The chemical structure of 5-Iodo-6-methoxypicolinic acid features a picolinic acid core with a 5-iodo substituent and a 6-methoxy group. The presence of the iodine atom at the 5-position and the methoxy group at the 6-position imparts distinct chemical and biological characteristics to this molecule. The iodine substituent, in particular, can influence the compound's reactivity and bioavailability, making it an attractive candidate for further investigation in drug development.
Recent studies have highlighted the potential of 5-Iodo-6-methoxypicolinic acid in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of more complex molecules with enhanced biological activities. For instance, researchers have explored its role in the development of new anti-inflammatory agents, where its ability to modulate inflammatory pathways has been demonstrated in both in vitro and in vivo models.
In addition to its anti-inflammatory properties, 5-Iodo-6-methoxypicolinic acid has shown promise as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. This makes it a valuable lead compound for the development of new antimicrobial therapies, which are urgently needed to combat the growing threat of antibiotic resistance.
The antitumor potential of 5-Iodo-6-methoxypicolinic acid has also been investigated. Preliminary studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that 5-Iodo-6-methoxypicolinic acid could serve as a lead molecule for the development of novel anticancer drugs.
Beyond its direct therapeutic applications, 5-Iodo-6-methoxypicolinic acid has been used as a tool compound in chemical biology research. Its unique structure allows it to serve as a probe for studying specific biological processes and pathways. For example, researchers have utilized this compound to investigate the mechanisms underlying inflammation and cancer, providing valuable insights into these complex diseases.
The synthesis of 5-Iodo-6-methoxypicolinic acid has been optimized through various synthetic routes, ensuring high yields and purity levels. These synthetic methods are crucial for scaling up production and making the compound available for further research and development. The availability of scalable synthesis protocols also facilitates the exploration of structural analogs and derivatives, which can be tailored to enhance specific biological activities or improve pharmacological properties.
In conclusion, 5-Iodo-6-methoxypicolinic acid (CAS No. 1823343-86-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, positioning it as a key player in the advancement of modern medicine.
1823343-86-7 (5-Iodo-6-methoxypicolinic acid) 関連製品
- 2137505-57-6(methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride)
- 2227816-70-6(rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid)
- 368860-21-3(Arimoclomol Citrate)
- 638139-53-4((5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2090897-00-8(Ethyl 3-chloroisoquinoline-4-carboxylate)
- 1932443-05-4(rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans)
- 1171053-92-1(ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate)
- 1692019-79-6(Propanamide, N-(3-formylphenyl)-2-methyl-)
- 448964-30-5(2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one)
- 714202-27-4(2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide)




